molecular formula C8H15NO2 B113079 1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one CAS No. 846057-27-0

1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one

Cat. No.: B113079
CAS No.: 846057-27-0
M. Wt: 157.21 g/mol
InChI Key: NBVJYNNOTNTJRX-UHFFFAOYSA-N
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Description

1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one, also known as 1-acetyl-4-piperidinemethanol, is an organic compound notable for its diverse biological activities. With a molecular formula of C8_8H15_{15}NO2_2 and a molar mass of approximately 157.21 g/mol, this compound features a piperidine ring substituted with both hydroxymethyl and ethanone moieties, contributing to its unique chemical properties and potential applications in medicinal chemistry.

Chemical Structure

The structure of this compound can be summarized as follows:

Component Structure
Piperidine Ring Six-membered saturated nitrogen-containing heterocycle
Hydroxymethyl Group -CH2_2OH (substituent on the piperidine ring)
Ethanone Moiety -C(=O)-CH3_3 (ketone functional group)

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

While detailed studies on the mechanism of action for this compound are scarce, the following points summarize potential interactions:

  • Enzyme Modulation : The hydroxymethyl group can participate in hydrogen bonding, which may influence the binding affinity of the compound to various enzymes and receptors. This interaction is crucial for modulating biological pathways.
  • Neuronal Receptor Interaction : Interaction studies suggest that this compound may bind to neuronal receptors, influencing synaptic transmission and neuronal excitability. This aspect highlights its potential applications in neuropharmacology.

Case Studies

A review of literature reveals several case studies highlighting the biological activity of piperidine derivatives similar to this compound:

  • Antimicrobial Efficacy Study : A study examining various piperidine derivatives found that compounds with hydroxymethyl substitutions exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can enhance bioactivity .
  • Fungal Inhibition Research : Another study focused on the antifungal properties of piperidine derivatives reported promising results for compounds structurally related to this compound, showing effective inhibition against Candida albicans with MIC values ranging from 3.125 to 100 mg/mL .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound Name Biological Activity Unique Features
4-HydroxymethylpiperidineAntimicrobial and antifungalLacks ethanone moiety
N-MethylpiperidineMore basic; potential different reactivityMethyl substitution alters basicity
2-PiperidinoneAntimicrobial propertiesKetone at the second position

Properties

IUPAC Name

1-[4-(hydroxymethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-7(11)9-4-2-8(6-10)3-5-9/h8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVJYNNOTNTJRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596637
Record name 1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

846057-27-0
Record name 1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound is prepared analogously as described for N-(2-hydroxy-1,1-dimethyl-ethyl)-acetamide from piperidin-4-yl-methanol. MS (LC-MS): [M+H]+=158.3. tR (HPLC, Waters Symmetry C18 column, 5-95% CH3CN/H2O/3.5 min, 95% CH3CN/H2O, 2 min, CH3CN and H2O containing 0.1% TFA, flow: 0.6 mL/min): 0.39 min.
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Synthesis routes and methods II

Procedure details

1-Acetyl-4-hydroxymethylpiperidine may be obtained in the following manner: acetic anhydride (20.5 cc) is added in the course of 15 minutes to a solution of hydroxymethylpiperidine (23.8 g) in ethanol (100 cc) at a temperature in the region of 10° C., and the mixture is stirred for 18 hours at a temperature in the region of 20° C. The reaction mixture is concentrated to dryness under reduced pressure (2.7 kPa); the residue obtained is taken up with water (50 cc) and potassium carbonate (50 g), and the solution is extracted with methylene chloride (3×150 cc); the organic extracts are combined, dried and concentrated to dryness under reduced pressure (2.7 kPa). 1-Acetyl-4-hydroxymethylpiperidine (33.6 g) is thereby obtained in the form of an oil, which is employed in the crude state in the subsequent syntheses.
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